molecular formula C14H11FN2S B12693296 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline CAS No. 1071423-41-0

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline

Cat. No.: B12693296
CAS No.: 1071423-41-0
M. Wt: 258.32 g/mol
InChI Key: QLWFXLJVGCECSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a methyl group attached to the nitrogen atom of the aniline moiety

Preparation Methods

The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline typically involves the condensation of 6-fluoro-2-aminobenzothiazole with N-methylaniline. The reaction is usually carried out under mild conditions using a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This substitution reaction is facilitated by the electron-withdrawing nature of the fluorine atom, making the carbon atom more susceptible to nucleophilic attack.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzyme’s activity, thereby modulating the physiological processes regulated by the enzyme .

In the case of its antinociceptive effects, the compound may interact with receptors involved in pain signaling pathways, such as the transient receptor potential vanilloid subtype 1 (TRPV1) or peroxisome proliferator-activated receptor-α (PPAR-α). By modulating these pathways, the compound can reduce pain perception and inflammation .

Comparison with Similar Compounds

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1071423-41-0

Molecular Formula

C14H11FN2S

Molecular Weight

258.32 g/mol

IUPAC Name

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline

InChI

InChI=1S/C14H11FN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3

InChI Key

QLWFXLJVGCECSV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.